1-ethenyl-3-(trifluoromethoxy)benzene
Overview
Description
1-ethenyl-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzene ring with an ethenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethenyl-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . This reaction typically requires specific conditions, such as the presence of a hydrogen source and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-ethenyl-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
1-ethenyl-3-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving fluorinated compounds.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethenyl-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological processes, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 1-ethynyl-4-(trifluoromethyl)benzene
- 1-ethenyl-3-ethylbenzene
- (trifluoromethoxy)benzene
Uniqueness
1-ethenyl-3-(trifluoromethoxy)benzene is unique due to the presence of both an ethenyl group and a trifluoromethoxy group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are not observed in similar compounds .
Properties
IUPAC Name |
1-ethenyl-3-(trifluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h2-6H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGXBCJVIYYBTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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